Sulfothreonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfothreonine is a sulfonated derivative of the amino acid threonine. It is characterized by the presence of a sulfonic acid group attached to the threonine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfothreonine typically involves the sulfonation of threonine. This can be achieved through the reaction of threonine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfothreonine can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the sulfonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted threonine compounds .
Wissenschaftliche Forschungsanwendungen
Sulfothreonine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound is studied for its role in post-translational modifications of proteins.
Industry: It is used in the production of surfactants and other industrial chemicals
Wirkmechanismus
The mechanism of action of sulfothreonine involves its interaction with specific molecular targets. In biological systems, this compound can modify proteins through sulfonation, affecting their function and activity. This modification can influence various cellular pathways and processes, including signal transduction and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfotyrosine: Another sulfonated amino acid, commonly found in proteins.
Sulfolane: An organosulfur compound used as a solvent in chemical reactions.
Sulfonamides: A class of compounds with antibacterial properties
Uniqueness of Sulfothreonine
This compound is unique due to its specific structure and the presence of both a sulfonic acid group and a hydroxyl group. This dual functionality allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
644-44-0 |
---|---|
Molekularformel |
C4H9NO6S |
Molekulargewicht |
199.18 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-sulfooxybutanoic acid |
InChI |
InChI=1S/C4H9NO6S/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H,8,9,10)/t2-,3+/m1/s1 |
InChI-Schlüssel |
SJSQTARGNAQQKY-GBXIJSLDSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)N)OS(=O)(=O)O |
Kanonische SMILES |
CC(C(C(=O)O)N)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.